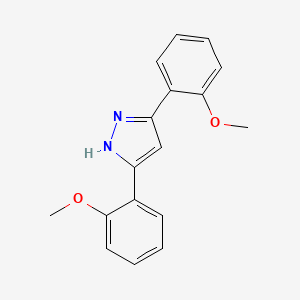
3-(chlorodifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chlorodifluoromethyl)-1H-pyrazole, also known as CDFP, is an organic compound used in various scientific research applications. It is an important intermediate in the synthesis of many compounds, and has been studied for its biochemical and physiological effects.
科学的研究の応用
3-(chlorodifluoromethyl)-1H-pyrazole has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of a variety of polymers, including polyurethanes and polyesters. In addition, 3-(chlorodifluoromethyl)-1H-pyrazole has been used in the synthesis of polymers for fuel cells and batteries, as well as in the synthesis of polymers for optical materials.
作用機序
The mechanism of action of 3-(chlorodifluoromethyl)-1H-pyrazole is not fully understood. It is believed to act as an inhibitor of some enzymes, such as cytochrome P450 enzymes. It is also believed to act as an inhibitor of some receptors, such as the serotonin receptor. In addition, 3-(chlorodifluoromethyl)-1H-pyrazole has been shown to interact with some nucleic acids, such as DNA and RNA.
Biochemical and Physiological Effects
3-(chlorodifluoromethyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of some enzymes, such as cytochrome P450 enzymes. In addition, it has been shown to inhibit the activity of some receptors, such as the serotonin receptor. In vivo studies have shown that 3-(chlorodifluoromethyl)-1H-pyrazole has anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the advantages of using 3-(chlorodifluoromethyl)-1H-pyrazole in lab experiments is that it is relatively easy to synthesize. It can be synthesized from a variety of starting materials, and the reaction conditions are relatively mild. In addition, 3-(chlorodifluoromethyl)-1H-pyrazole is relatively stable and has a low toxicity. One of the limitations of using 3-(chlorodifluoromethyl)-1H-pyrazole in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a variety of potential future directions for the use of 3-(chlorodifluoromethyl)-1H-pyrazole in scientific research. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on the synthesis of 3-(chlorodifluoromethyl)-1H-pyrazole and the development of new methods of synthesis. Another potential direction is to investigate the use of 3-(chlorodifluoromethyl)-1H-pyrazole in the synthesis of polymers and other materials. Finally, further research could be conducted on the use of 3-(chlorodifluoromethyl)-1H-pyrazole in pharmaceuticals and agrochemicals.
合成法
3-(chlorodifluoromethyl)-1H-pyrazole can be synthesized from a variety of starting materials. One method involves the reaction of 3-chlorofluoromethyl-1H-pyrazole-4-carboxylic acid with a base such as sodium hydroxide or potassium hydroxide. This reaction produces an intermediate, which is then reacted with a nucleophilic reagent such as an amine or an alcohol to produce 3-(chlorodifluoromethyl)-1H-pyrazole. Other methods of synthesis include the reaction of 4-chloro-3-fluoromethyl-1H-pyrazole-5-carboxylic acid with a base, and the reaction of 3-chlorofluoromethyl-1H-pyrazole-4-carboxylic acid with an amine or an alcohol.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chlorodifluoromethyl)-1H-pyrazole involves the reaction of difluorocarbene with 1H-pyrazole followed by chlorination of the resulting product.", "Starting Materials": [ "1H-pyrazole", "Chlorine gas", "Sodium hydroxide", "Diethyl ether", "Methanol", "Potassium carbonate", "Fluorine gas" ], "Reaction": [ "Step 1: Preparation of difluorocarbene by reacting potassium carbonate with fluorine gas in diethyl ether.", "Step 2: Addition of difluorocarbene to 1H-pyrazole in methanol to form 3-difluoromethyl-1H-pyrazole.", "Step 3: Chlorination of 3-difluoromethyl-1H-pyrazole with chlorine gas in the presence of sodium hydroxide to form 3-(chlorodifluoromethyl)-1H-pyrazole." ] } | |
CAS番号 |
1089212-43-0 |
製品名 |
3-(chlorodifluoromethyl)-1H-pyrazole |
分子式 |
C4H3ClF2N2 |
分子量 |
152.5 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



